3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17715469
InChI: InChI=1S/C7H11NO2/c1-2-3-7(6(9)10)4-8-5-7/h2,8H,1,3-5H2,(H,9,10)
SMILES:
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid

CAS No.:

Cat. No.: VC17715469

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid -

Specification

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name 3-prop-2-enylazetidine-3-carboxylic acid
Standard InChI InChI=1S/C7H11NO2/c1-2-3-7(6(9)10)4-8-5-7/h2,8H,1,3-5H2,(H,9,10)
Standard InChI Key QTVQASUIIMBDOY-UHFFFAOYSA-N
Canonical SMILES C=CCC1(CNC1)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid features a strained azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with both an allyl group (CH2CH=CH2\text{CH}_2\text{CH}=\text{CH}_2) and a carboxylic acid (COOH-\text{COOH}) . The compound’s SMILES representation, C=CCC1(C(=O)O)CNC1\text{C=CCC1(C(=O)O)CNC1}, underscores the spatial proximity of these functional groups, which imposes significant steric and electronic constraints .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H11NO2\text{C}_7\text{H}_{11}\text{NO}_2
Molecular Weight141.17 g/mol
LogP1.39 (estimated)
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors3 (carboxylic acid, nitrogen)
Rotatable Bonds4

The compound’s moderate LogP value suggests balanced lipophilicity, potentially facilitating membrane permeability in biological systems . Its polar surface area (58 Ų) aligns with guidelines for central nervous system (CNS) penetration, though experimental validation is needed .

Synthetic Methodologies

Modern Gram-Scale Synthesis

A breakthrough methodology employs 1-azabicyclo[1.1.0]butane (ABB, 18) as a key intermediate . ABB, generated from allylamine hydrobromide (17) via lithium-halogen exchange, undergoes ring-opening with electrophiles (e.g., Boc2_2O, TsCl) and iodide to yield protected 3-iodoazetidines (6, 19) in 81% yield (Scheme 1) . Subsequent functionalization and hydrolysis afford the target compound.

Scheme 1: Synthesis of 3-iodoazetidines from ABB

  • AllylamineBr2Hydrobromide salt 17\text{Allylamine} \xrightarrow{\text{Br}_2} \text{Hydrobromide salt 17}

  • 17PhLiABB (18)\text{17} \xrightarrow{\text{PhLi}} \text{ABB (18)}

  • 18+ElectrophileProtected 3-iodoazetidine\text{18} + \text{Electrophile} \rightarrow \text{Protected 3-iodoazetidine}

Patent-Based Improvements

WO2004035538A1 discloses a cyanide-free route starting from diethyl 2,3-dibromosuccinate . Hydrolysis under basic conditions yields azetidine-3-carboxylic acid derivatives, avoiding hazardous intermediates. This method achieves >70% purity and scales efficiently to kilogram quantities .

Table 2: Comparison of Synthetic Routes

MethodYieldKey AdvantagesLimitations
Classical Cyclization30–40%Well-establishedLow yield, toxic reagents
ABB-Mediated 81%High yield, gram-scaleMulti-step purification
Patent Process >70%Scalable, cyanide-freeRequires specialized equipment

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s bifunctional 3-position allows divergent derivatization. For example, the iodide intermediate (6) undergoes cross-coupling to introduce aryl/heteroaryl groups , while the carboxylic acid enables amide bond formation with amines . These transformations are pivotal in creating:

  • Neurological Agents: Azetidine carboxamides show affinity for S1P/Edg receptors, implicated in multiple sclerosis .

  • Anti-Inflammatory Compounds: Derivatives inhibit interleukin-1β converting enzyme (ICE), a target in rheumatoid arthritis .

Case Study: Trifluoromethylthiolated Analog

Reaction of 3-cyanoazetidine (22) with N-methyl-N-(trifluoromethylthio)aniline\text{N-methyl-N-(trifluoromethylthio)aniline} (32) yields trifluoromethylthiolated azetidine 33, which hydrolyzes to 1-Boc-3-[(trifluoromethyl)thio]azetidine-3-carboxylic acid (34) . The electron-withdrawing SCF3-\text{SCF}_3 group enhances metabolic stability, a desirable trait in CNS drugs .

Biological Activities and Mechanisms

Putative Targets

Though direct studies on 3-(prop-2-en-1-yl)azetidine-3-carboxylic acid are sparse, structural analogs exhibit:

  • GABAA_\text{A} Receptor Modulation: Azetidine carboxylates mimic GABA’s conformation, potentiating chloride influx.

  • Enzyme Inhibition: The carboxylic acid chelates catalytic metal ions in metalloproteases (e.g., angiotensin-converting enzyme) .

Pharmacokinetic Considerations

The allyl group may undergo cytochrome P450-mediated oxidation to reactive epoxides, necessitating structural optimization for safety . Prodrug strategies (e.g., ester prodrugs) could mitigate rapid renal clearance of the free acid .

Future Directions

Synthetic Innovations

  • Photoredox Catalysis: Leveraging visible light to functionalize the allyl group stereoselectively .

  • Continuous Flow Systems: Enhancing the scalability of ABB-mediated synthesis .

Therapeutic Exploration

  • Oncology: Screening for kinase inhibition (e.g., BTK, EGFR mutants) .

  • Infectious Diseases: Designing peptidomimetics targeting viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}).

Computational Modeling

Molecular dynamics simulations could predict the compound’s binding modes to neurological targets, guiding rational design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator